molecular formula C21H23N3O3S B2690564 3-(4-oxoquinazolin-3(4H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)propanamide CAS No. 2309746-76-5

3-(4-oxoquinazolin-3(4H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)propanamide

Cat. No. B2690564
CAS RN: 2309746-76-5
M. Wt: 397.49
InChI Key: FHMDVPIAQPGLEX-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization of cyanamides with methyl anthranilates and other compounds leads to the formation of various quinazolinone derivatives, indicating the role of similar compounds in the synthesis of complex molecules with potential biological activities. These reactions are foundational in creating compounds with possible therapeutic applications, including antitumor activities (Shikhaliev et al., 2008).

Antitumor and Antiproliferative Activities

A series of quinazolinone analogues have demonstrated significant antitumor and antiproliferative effects against various cancer cell lines. These studies highlight the potential of quinazolinone derivatives in cancer therapy, showcasing broad-spectrum antitumor activity and selective activities toward specific cancer types, such as CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Anti-inflammatory and Analgesic Properties

Some quinazolinone derivatives have been evaluated for their potential anti-inflammatory and analgesic activities. These studies indicate the versatility of quinazolinone compounds in addressing not only cancer but also conditions characterized by inflammation and pain (Farag et al., 2012).

ADP-Ribosylation Studies

Quinazolinone derivatives have been utilized in the study of ADP-ribosylation, a post-translational modification important in various biological processes. This research provides insight into the molecular mechanisms of ADP-ribosyltransferase inhibitors, contributing to the development of therapeutic agents targeting these pathways (Lindgren et al., 2013).

Anticoagulant Activity

Certain quinazolinone-containing compounds exhibit inhibitory activity against blood coagulation factors, highlighting their potential as anticoagulant agents. This suggests the utility of quinazolinone derivatives in the development of new treatments for conditions requiring anticoagulation therapy (Potapov et al., 2021).

Antimicrobial Agents

Quinazolinone-based compounds have been shown to possess significant antimicrobial activities against various bacterial and fungal strains. This indicates the potential of these derivatives in addressing infectious diseases and highlights their role in the development of new antimicrobial agents (Al-Issa, 2012).

properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-19(7-10-24-14-22-17-5-2-1-4-16(17)21(24)26)23-20(18-6-3-13-28-18)15-8-11-27-12-9-15/h1-6,13-15,20H,7-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMDVPIAQPGLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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